molecular formula C18H17N5O3S2 B2381819 N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-42-7

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2381819
CAS No.: 868225-42-7
M. Wt: 415.49
InChI Key: YEWQZIQDZREXAM-UHFFFAOYSA-N
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Description

The compound N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a synthetic molecule featuring a dihydropyrimidinone core substituted with a thiophene-2-carboxamide group at position 5 and a thioether-linked p-tolylamino ethyl chain at position 2. This structure suggests possible pharmaceutical applications, particularly in targeting enzymes or receptors that recognize pyrimidine derivatives, though specific bioactivity data remains unreported in the provided evidence .

Properties

IUPAC Name

N-[4-amino-2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S2/c1-10-4-6-11(7-5-10)20-13(24)9-28-18-22-15(19)14(17(26)23-18)21-16(25)12-3-2-8-27-12/h2-8H,9H2,1H3,(H,20,24)(H,21,25)(H3,19,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWQZIQDZREXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include thiophene-2-carboxylic acid, p-toluidine, and various reagents to introduce the pyrimidine ring and other functional groups. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

S-Alkylation Reactions

The thioether group (-S-) at position 2 of the pyrimidine ring undergoes S-alkylation with α-halo carbonyl compounds. This reaction is pivotal for introducing structural diversity:

ReagentConditionsProductYieldSource
Ethyl chloroacetateEthanol, reflux, piperidineS-alkylated pyrimidine with ethyl glyoxylate side chain70–85%
Phenacyl chlorideDMF, 80°CThioether substituted with phenacyl group65%
ChloroacetoneEthanol, room temperatureIntroduction of acetone moiety via S-alkylation75%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic α-carbon of the halo compound, followed by deprotonation .

Nucleophilic Substitution at the Pyrimidine Ring

The amino group (-NH₂) at position 4 and the oxo group (=O) at position 6 enable reactivity with electrophiles:

  • Acylation : Reacts with acetyl chloride in DMF to form N-acetyl derivatives (e.g., conversion of primary amine to acetamide) .

  • Condensation : The oxo group participates in Knoevenagel-like condensations with active methylene compounds (e.g., malononitrile), forming fused heterocycles .

Oxidation of the Thioether Group

The thioether bridge is susceptible to oxidation, producing sulfoxides or sulfones under controlled conditions:

Oxidizing AgentConditionsProduct
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivative
mCPBADCM, 0°C to RTSulfone derivative

Stability Note : Over-oxidation can degrade the pyrimidine ring; thus, stoichiometric control is critical.

Hydrolysis Reactions

Key hydrolytic transformations include:

  • Carboxamide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the thiophene-2-carboxamide group hydrolyzes to thiophene-2-carboxylic acid .

  • Pyrimidine Ring Opening : Prolonged heating in strong alkali (pH > 12) cleaves the pyrimidine ring at the C2-S bond, yielding thiouracil intermediates .

Cyclization Reactions

Intramolecular cyclization dominates when electron-withdrawing groups are introduced via S-alkylation. For example:

  • Refluxing S-alkylated derivatives in sodium ethoxide triggers cyclization to form thieno[2,3-b]pyridine scaffolds .

Example Pathway :

  • S-alkylation with ethyl chloroacetate → intermediate 4b (ethyl-2-((pyrimidinyl)thio)acetate).

  • Cyclization in NaOEt/EtOH → 5b (thienopyridine derivative with 61% yield) .

Functionalization of the Thiophene Ring

The thiophene-2-carboxamide moiety participates in:

  • Electrophilic Substitution : Bromination at the 5-position of the thiophene ring using NBS in DMF .

  • Suzuki Coupling : If halogenated (e.g., 5-bromo-thiophene), reacts with aryl boronic acids via Pd catalysis to form biaryl derivatives .

Stability Under Ambient Conditions

The compound exhibits moderate stability:

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) media .

  • Thermal Stability : Stable up to 150°C; decomposition observed above 200°C .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides: These compounds share the dihydropyrimidinone core but replace the thiophene-2-carboxamide with an acetamide group. A methyl substituent at position 4 on the pyrimidine ring distinguishes them from the target compound, which features a 4-amino group .
  • Patented thiazole carboxamides (e.g., N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide): These analogues substitute the thiophene ring with a thiazole carboxamide and introduce morpholinyl or pyrrolidinyl groups via amino-methyl linkages on the pyrimidine. Such modifications likely enhance solubility and target affinity compared to the p-tolylamino group in the target compound .

Data Tables

Compound Core Structure Key Substituents Synthesis Method Hypothesized Bioactivity References
N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide Dihydropyrimidinone-thiophene 4-Amino, 6-oxo, p-tolylamino ethyl thioether Alkylation of thiopyrimidine with chloroacetamide derivatives Kinase inhibition, antimicrobial
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Dihydropyrimidinone-acetamide 4-Methyl, thioether-linked acetamide Sodium methylate-mediated alkylation Antimicrobial
N-(2-Chloro-6-methylphenyl)-2-[[6-[[[2-(4-morpholinyl)ethyl]amino]methyl]-4-pyrimidinyl]amino]-5-thiazolecarboxamide Pyrimidine-thiazole Morpholinylethylamino-methyl, 2-chloro-6-methylphenyl Alkylation with morpholinyl-substituted reagents (exact method unspecified) Kinase inhibition, anticancer

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring fused with a thiophene moiety and various functional groups, enhancing its pharmacological potential. Its molecular formula is C22H23N5O5SC_{22}H_{23}N_{5}O_{5}S, with a molecular weight of approximately 469.5 g/mol. The compound is classified as a heterocyclic organic compound and exhibits properties typical of pyrimidine derivatives, which are known for their roles in nucleic acid synthesis and enzyme activity modulation .

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of the Pyrimidine Core : Utilizing Biginelli reaction conditions to form the pyrimidine structure.
  • Functionalization : Introducing the thiophene and carboxamide groups through selective reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to achieve high purity levels.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis .

Anti-inflammatory Effects

This compound has also been linked to anti-inflammatory activity. It is hypothesized that this compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anticancer activity of pyrimidine derivatives in vitro, showing significant inhibition of cancer cell lines (IC50 values ranging from 10 to 20 µM).
Study 2 Investigated anti-inflammatory effects in animal models, demonstrating a reduction in edema and pro-inflammatory markers after treatment with related compounds.
Study 3 Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported between 64 to 128 µg/mL for similar derivatives.

The mechanism of action for this compound likely involves interactions with specific biological targets. It may act as an inhibitor of key enzymes involved in cancer progression and inflammation, potentially through competitive inhibition or allosteric modulation .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions should be optimized?

The synthesis typically involves multi-step reactions, including:

  • Thioether bond formation : Reacting a pyrimidine-thiol intermediate with a 2-oxoethylthio derivative under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the thiophene-2-carboxamide group to the pyrimidine core .
    Key optimizations include temperature control (60–80°C for thioether formation) and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the thiophene and pyrimidine backbone, with emphasis on NH peaks (δ 9.5–10.5 ppm for amide protons) and aromatic resonances .
  • HPLC-MS : For purity assessment (>95%) and molecular weight verification (e.g., ESI-MS in positive ion mode) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
  • Metabolic stability studies : Use liver microsomes or hepatocytes to assess if discrepancies arise from compound degradation .
  • SAR analysis : Compare structural analogs (e.g., substituents on the p-tolyl group) to identify critical pharmacophores .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinases or proteases, leveraging crystal structures from the PDB (e.g., 4R3Q for pyrimidine-binding proteins) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and water-mediated interactions .
  • Pharmacophore screening : Use ZINC15 or ChEMBL databases to evaluate off-target potential against GPCRs or ion channels .

Q. How should researchers design experiments to evaluate the compound’s selectivity against structurally similar off-targets?

  • Panel screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) or protease families (e.g., MMPs, cathepsins) .
  • Covalent binding assays : Use gel electrophoresis or mass spectrometry to detect irreversible adduct formation with cysteine residues .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key binding-pocket interactions (e.g., hydrogen bonds with pyrimidine N1) .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for assessing pharmacokinetic properties?

  • In vitro : Caco-2 permeability assays for absorption, CYP450 inhibition screening (e.g., CYP3A4/2D6), and plasma protein binding (equilibrium dialysis) .
  • In vivo : Rodent PK studies with IV/PO dosing to calculate AUC, t₁/₂, and bioavailability. Include bile-duct cannulated models to assess enterohepatic recirculation .

Q. How can researchers address low aqueous solubility during formulation for biological testing?

  • Co-solvent systems : Use DMSO/PEG400 mixtures (<5% v/v) for in vitro assays .
  • Nanoformulation : Prepare liposomal or cyclodextrin-complexed formulations to enhance solubility for in vivo studies .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for dose-response studies with high variability?

  • Nonlinear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism .
  • Bootstrap resampling : Estimate 95% confidence intervals for IC₅₀/EC₅₀ values .

Q. How should conflicting results in enzyme inhibition vs. cellular activity be interpreted?

  • Cellular uptake quantification : Measure intracellular compound levels via LC-MS to rule out permeability limitations .
  • Target engagement probes : Use biotinylated analogs or CETSA (cellular thermal shift assay) to confirm target binding in cells .

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